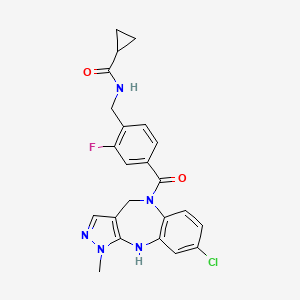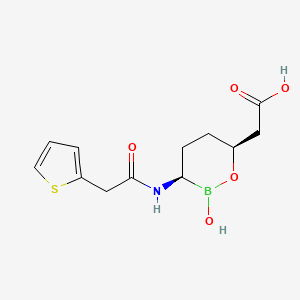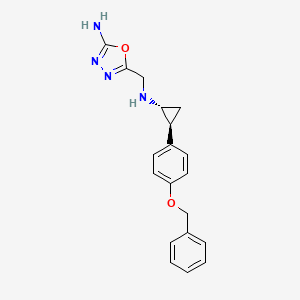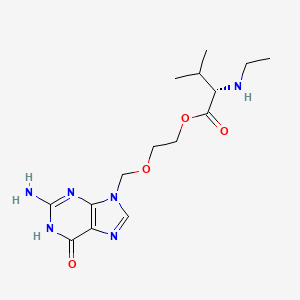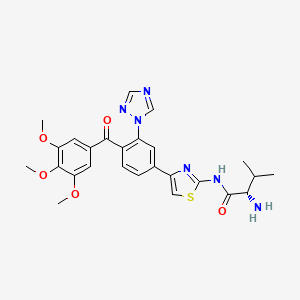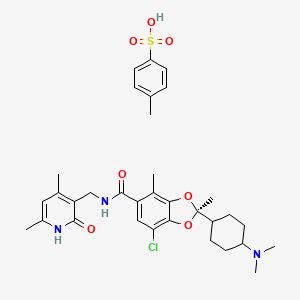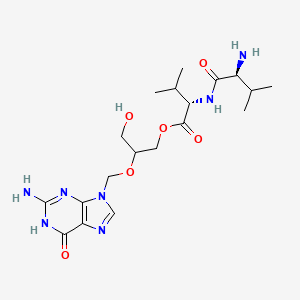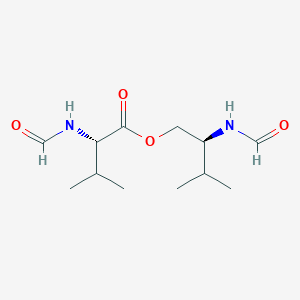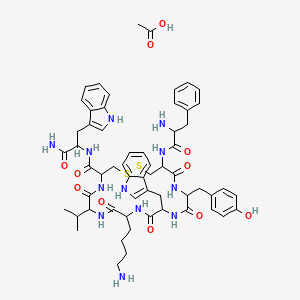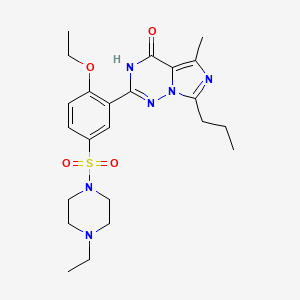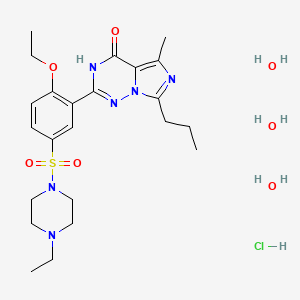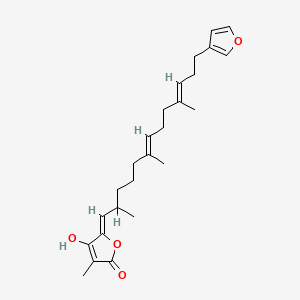![molecular formula C17H16N2O B611700 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine CAS No. 1434047-61-6](/img/structure/B611700.png)
3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VMY-2-95 is a selective desensitizer of α4β2 nicotinic acetylcholine receptors (nAChRs).
Wissenschaftliche Forschungsanwendungen
Radioligand Binding to Nicotinic Acetylcholine Receptors
- Application: Radioligands like 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine are used to study neuronal nicotinic acetylcholine receptors (nAChRs). This has implications in understanding brain functions and disorders. One study involved synthesizing variants of this compound, demonstrating their ability to bind to nAChRs in brain tissues (Fan et al., 2001).
Metabotropic Glutamate Receptor Research
- Application: Derivatives of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine have been studied for their selective binding to metabotropic glutamate receptor 5 (mGluR5), which is crucial for understanding various neurological disorders. Research in this area explores the synthesis and characterization of such derivatives (Patel et al., 2003).
Synthesis of Novel Compounds for Pharmacological Studies
- Application: The chemical structure of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine serves as a template for synthesizing various compounds. These compounds are then tested for their potential as pharmacological agents in models of anxiety and other disorders (Cosford et al., 2003).
Positron-Emission Tomography (PET) Imaging Studies
- Application: Compounds structurally related to 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine are synthesized for use in PET imaging to study extrathalamic nicotinic acetylcholine receptors. This research aids in visualizing and understanding brain receptor systems (Zhang & Horti, 2004).
In Vitro Characterization for Neurological Studies
- Application: Derivatives of 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine are characterized in vitro to study their binding properties to nicotinic acetylcholine receptors. This research contributes to the understanding of receptor behavior in neurological conditions (Koren et al., 2000).
Crystal Structure and Material Science Applications
- Application: Studies on pyridine derivatives, including those related to 3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine, focus on their crystal structures and interactions. This research can have implications in materials science and drug design (Ma et al., 2018).
Eigenschaften
CAS-Nummer |
1434047-61-6 |
|---|---|
Produktname |
3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine |
Molekularformel |
C17H16N2O |
Molekulargewicht |
264.32 |
IUPAC-Name |
3-[(2S)-2-Azetidinylmethoxy]-5-(2-phenylethynyl)-pyridine |
InChI |
InChI=1S/C17H16N2O/c1-2-4-14(5-3-1)6-7-15-10-17(12-18-11-15)20-13-16-8-9-19-16/h1-5,10-12,16,19H,8-9,13H2/t16-/m0/s1 |
InChI-Schlüssel |
WPVQUWLESAWSRM-INIZCTEOSA-N |
SMILES |
C1(OC[C@H]2NCC2)=CC(C#CC3=CC=CC=C3)=CN=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VMY-2-95; VMY 2 95; VMY295; VMY 295; VMY-295; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



